
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide is a compound that can be associated with a variety of chemical reactions and applications. While the specific compound is not directly mentioned in the provided papers, related naphthalene sulfonamide derivatives have been synthesized and studied for their potential in various fields, including as sulfenylating agents, components in proton-exchange-membrane fuel cells, leukotriene D4 antagonists, and PET imaging agents .
Synthesis Analysis
The synthesis of naphthalene sulfonamide derivatives often involves multi-step reactions with high regioselectivity and yields. For example, the synthesis of 4-(2-hydroxyethylsulfonyl)-1-naphthalenesulfonamide involves the conversion of 1-naphthalenethiol to an ester, followed by sulfonation, chloride formation, reaction with ammonia, and oxidation to the sulfone, before finally being hydrolyzed to the desired product . This method highlights the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of naphthalene sulfonamides is crucial for their function and reactivity. The presence of the sulfonamide group attached to the naphthalene ring can significantly influence the compound's electronic properties and its interaction with other molecules. For instance, the sulfonamide group can act as a directing group in sulfenylation reactions, leading to high regioselectivity . Additionally, the substitution pattern on the naphthalene ring can affect the compound's biological activity, as seen in the synthesis of leukotriene D4 antagonists .
Chemical Reactions Analysis
Naphthalene sulfonamides participate in various chemical reactions. They can serve as sulfenylating agents, as demonstrated by their ability to introduce sulfur-containing groups into aromatic compounds . Moreover, they can be involved in the synthesis of biologically active molecules, such as leukotriene D4 antagonists, which have the potential to treat inflammatory conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene sulfonamides are influenced by their molecular structure. These properties are essential for their potential applications. For example, in the context of fuel cell technology, the water sorption, proton conductivity, and hydrolytic stability of sulfonated naphthalene-based polyimide copolymers are critical parameters that determine their suitability as proton-exchange membranes . In medical imaging, the specific activity and radiochemical yield of carbon-11 labeled naphthalene-sulfonamides are important for their effectiveness as PET imaging agents .
Mécanisme D'action
Target of Action
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide, a derivative of naphthalene-1-sulfonamide, primarily targets Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a protein that plays a crucial role in the regulation of lipid homeostasis and inflammation, making it a significant target for therapeutic interventions .
Mode of Action
Naphthalene-1-sulfonamide derivatives, including N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide, act as potent and selective inhibitors of their target proteins . They interact with the active sites of these proteins, preventing them from performing their normal functions . This interaction leads to changes in the metabolic processes regulated by these proteins .
Biochemical Pathways
The inhibition of FABP4 affects various biochemical pathways. One of the most significant is the fatty acid metabolism cycle . By inhibiting FABP4, N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide disrupts the normal functioning of this cycle, leading to downstream effects such as altered lipid homeostasis and reduced inflammation .
Pharmacokinetics
The pharmacokinetics of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide, like other naphthalene sulfonamides, are influenced by their Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The molecular and cellular effects of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide’s action include altered lipid homeostasis and reduced inflammation . By inhibiting FABP4, the compound disrupts the normal metabolism of fatty acids, leading to these effects .
Action Environment
The action, efficacy, and stability of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other substances that may interact with the compound, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the compound’s therapeutic effects .
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13-9-8-12(13)15-19(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,15-16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLBNXCFJYYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

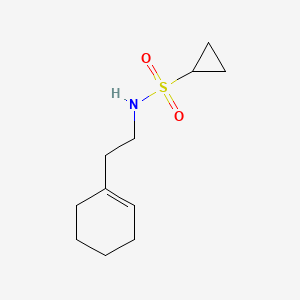
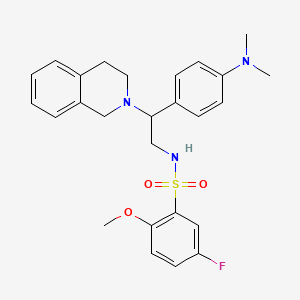
![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)

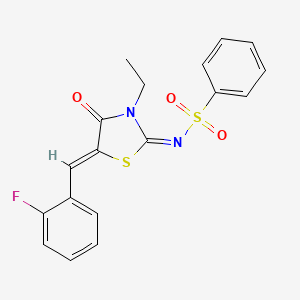
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
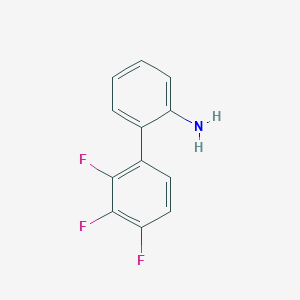
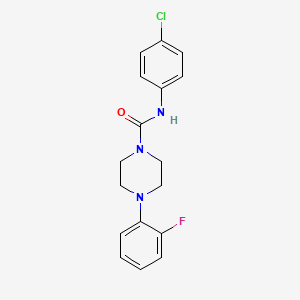

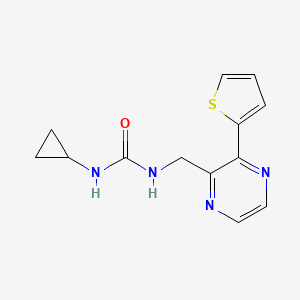


![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)
![1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019257.png)